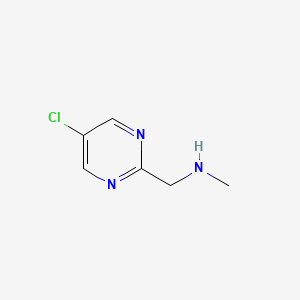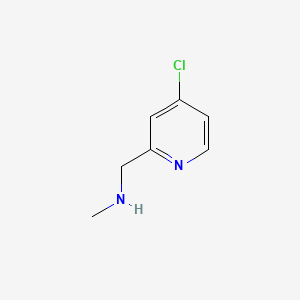
(5Z,9Z,13E)-Geranylgeranylacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,9Z,13E)-Geranylgeranylacetone, also known as teprenone, is a chemical compound with the molecular formula C23H38O. It is a derivative of geranylgeraniol and is characterized by its multiple double bonds and a ketone functional group. This compound is known for its protective effects on the gastric mucosa and is used in the treatment of gastric ulcers and gastritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,13E)-Geranylgeranylacetone involves the condensation of geranylgeraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid to facilitate the formation of the ketone group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,9Z,13E)-Geranylgeranylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Geranylgeranyl alcohol and geranylgeranyl carboxylic acid.
Reduction: Geranylgeranyl alcohol.
Substitution: Halogenated derivatives of geranylgeranylacetone.
Applications De Recherche Scientifique
(5Z,9Z,13E)-Geranylgeranylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: The compound is studied for its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is used in the treatment of gastric ulcers and gastritis due to its protective effects on the gastric mucosa.
Mécanisme D'action
The protective effects of (5Z,9Z,13E)-Geranylgeranylacetone on the gastric mucosa are attributed to its ability to enhance the production of heat shock proteins. These proteins help in maintaining cellular integrity and promoting the repair of damaged tissues. The compound also modulates the activity of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,9Z,13Z)-Geranylgeranylacetone: Another isomer with similar protective effects on the gastric mucosa.
Farnesylacetone: A related compound with similar structural features but different biological activities.
Nerolidol: A sesquiterpene alcohol with similar chemical properties but different applications
Uniqueness
(5Z,9Z,13E)-Geranylgeranylacetone is unique due to its specific configuration of double bonds, which contributes to its distinct biological activities. Its ability to induce heat shock proteins and modulate key signaling pathways sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NMILVPMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
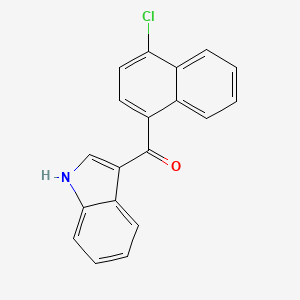

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

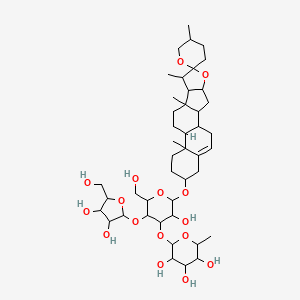
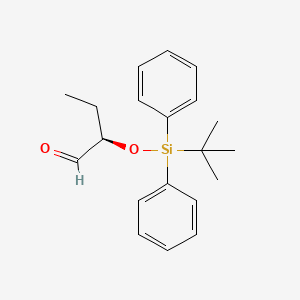
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

